REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:13])([Cl:12])[C:3]([C:5]1[NH:6][C:7]([Br:11])=[C:8]([Br:10])[CH:9]=1)=[O:4].Cl.N[C:16]1NC=C(CCCC(NCCCCCCCCCCCC)=O)N=1>>[Cl:13][C:2]([Cl:1])([Cl:12])[C:3]([C:5]1[N:6]([CH3:16])[C:7]([Br:11])=[C:8]([Br:10])[CH:9]=1)=[O:4] |f:1.2|
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
ClC(C(=O)C=1NC(=C(C1)Br)Br)(Cl)Cl
|
Name
|
2-trichloroacetyl-1-methylpyrrole
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.NC=1NC=C(N1)CCCC(=O)NCCCCCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)C=1N(C(=C(C1)Br)Br)C)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.14 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |